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molecular formula C10H18O3 B8304102 5-(4-Hydroxybutyl)oxepan-2-one

5-(4-Hydroxybutyl)oxepan-2-one

Cat. No. B8304102
M. Wt: 186.25 g/mol
InChI Key: BFOVQRMJPLPELD-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

To a solution of 4.47 g of 4-(4-hydroxybutyl)-cyclohexanone in 80 ml methylene chloride is added 6.81 g of 80-85% m-chloroperbenzoic acid and the mixture is stirred at room temperature for 3 h. The reaction is quenched by addition of saturated aqueous sodium sulfite solution. The mixture is then poured onto a 10% aqueous solution of sodium bicarbonate and the layers are separated. The organic phase is dried, filtered and evaporated to dryness to yield 4-(4-hydroxybutyl)-epsilon-caprolactone as a clear oil.
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1.ClC1C=CC=C(C(OO)=[O:21])C=1>C(Cl)Cl>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH2:7][CH2:8][O:12][C:9](=[O:21])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
OCCCCC1CCC(CC1)=O
Name
Quantity
6.81 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of saturated aqueous sodium sulfite solution
ADDITION
Type
ADDITION
Details
The mixture is then poured onto a 10% aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the layers are separated
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCC1CCC(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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